2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine
Description
2-{[1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring linked via an ether bond to a piperidine moiety. This compound’s design combines rigidity from the triazole ring with the flexibility of the piperidine linker, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(17-14-21-24(22-17)15-6-2-1-3-7-15)23-12-9-16(10-13-23)26-18-8-4-5-11-20-18/h1-8,11,14,16H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZVBDOGLDGWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Formation of the Pyridine Ring: The pyridine ring is then attached through an etherification reaction, where the hydroxyl group of the piperidine-triazole intermediate reacts with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates and materials with unique properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, while the piperidine and pyridine rings can participate in π-π stacking interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
Heterocyclic Core Modifications: Replacement of pyridine with naphthyridine (as in ) reduces molecular weight (322.40 vs.
Substituent Effects: Chlorophenyl groups () enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Synthetic Feasibility: Compounds with sulfonyl substituents (e.g., ) show high yields (~86–87%), suggesting robust synthetic routes.
Pharmacological and Functional Comparisons
- Platelet Aggregation Inhibition: A structurally related compound, 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid, demonstrated potent platelet aggregation inhibition and improved plasma half-life .
- Antimicrobial Activity : Derivatives with chlorophenyl and sulfonyl groups (e.g., ) showed activity in microbial screening, suggesting that electron-withdrawing substituents may enhance antimicrobial efficacy.
- Kinase Inhibition: While direct evidence is lacking, the triazole moiety in the target compound is analogous to kinase inhibitors reported in Bioinorganic Medicinal Chemistry, where triazoles act as ATP-binding site competitors .
Physicochemical and Spectroscopic Data
- Melting Points : The target compound’s melting point is unreported, but analogues like exhibit melting points between 108–114°C, correlating with crystalline stability imparted by sulfonyl groups.
- Spectroscopic Confirmation : 1H NMR and HRMS data for compounds in validate structural integrity, a critical step for ensuring purity in pharmacological studies.
Biological Activity
The compound 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic molecule that incorporates a triazole moiety known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial contexts.
Structure and Properties
The compound consists of a pyridine ring linked to a piperidine unit through an ether bond, with a phenyl-substituted triazole carbonyl group. The structure can be represented as follows:
Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that 1,2,3-triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. TS inhibitors have been recognized as promising candidates in cancer therapy due to their ability to induce apoptosis and halt cell proliferation.
Key Findings:
- Triazole derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
- The incorporation of the triazole moiety enhances the compound's interaction with TS, improving its efficacy compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of triazole compounds are well-documented. The compound has been evaluated for its effectiveness against various bacterial strains.
Research Insights:
- Compounds featuring the triazole structure have exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 15.625 μM .
- The mechanism of action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Case Studies
- Anticancer Efficacy Study
- Antimicrobial Activity Assessment
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
